![molecular formula C17H15N3OS B2826932 N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide CAS No. 1421526-42-2](/img/structure/B2826932.png)
N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide is a chemical compound that has been synthesized for various studies . It is a derivative of nicotinamide, which is the methylated amide of Nicotinamide (niacinamide, vitamin B3) . This compound is an endogenic substance that is produced in the liver when Nicotinamide is metabolized .
Synthesis Analysis
The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Scientific Research Applications
- Thiazoles, including derivatives of N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide, exhibit antimicrobial properties. For instance, sulfathiazole , a well-known antimicrobial drug, contains a thiazole ring. Researchers have synthesized various thiazole derivatives and evaluated their antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Compound 4f , an N-(thiophen-2-yl) nicotinamide derivative, has shown promise as a fungicide candidate against Cochliobolus miyabeanus (rice brown spot fungus). Its fungicidal activity makes it a valuable lead compound for further development .
- Thiazoles play a role in antineoplastic drug development. For instance, Tiazofurin , a thiazole-containing compound, exhibits antitumor activity. Researchers continue to explore novel thiazole derivatives for potential cancer therapies .
- Thiazoles are found in biologically active molecules like Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Bleomycin . These compounds highlight the importance of thiazole scaffolds in drug design .
- Interestingly, the thiazole ring is a component of Vitamin B1 (thiamine) . Thiamine is essential for energy release from carbohydrates and normal nervous system function. Its role in neurotransmitter synthesis underscores the biological relevance of thiazoles .
- Thiazole serves as a parent structure for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatility makes it valuable in synthetic chemistry .
Antimicrobial Activity
Antifungal Potential
Antitumor Properties
Biological Significance
Vitamin B1 (Thiamine)
Chemical Synthesis and Reaction Accelerators
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit significant biological activities against various infectious diseases .
Mode of Action
It’s worth noting that thiazole derivatives are known to interact with biological systems in a variety of ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
It’s worth noting that compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Result of Action
It’s worth noting that thiazole and triazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities .
Action Environment
It’s worth noting that the compound should be handled with care to avoid release to the environment .
properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-8-5-9-18-10-14)22-17(20-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQTUSYVEHZERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.